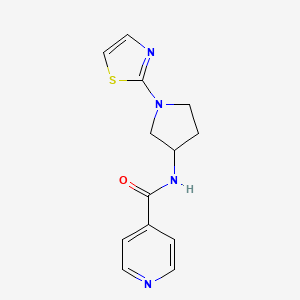

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

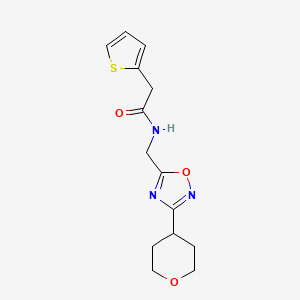

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Aplicaciones Científicas De Investigación

Dynamic Tautomerism and Divalent N(I) Character

- Research Focus: The study by Bhatia, Malkhede, & Bharatam (2013) delves into the dynamic tautomerism and divalent N(I) character of similar compounds, which has implications for their reactivity and potential as therapeutic agents.

Structural Aspects in Cocrystals

- Investigation into Heterosynthons: The research by Dubey & Desiraju (2014) explores the acid-pyridine heterosynthon in cocrystals, which is crucial for understanding the molecular interactions and stability of these compounds in various pharmaceutical applications.

Crystal Engineering and Pharmaceutical Cocrystals

- Novel Synthon for Assembly: Reddy, Babu, & Nangia's (2006) work here discusses a novel carboxamide-pyridine N-oxide synthon, significant for crystal engineering and the synthesis of pharmaceutical cocrystals, indicating potential for developing new drug formulations.

Anticancer Applications

- Synthesis and Evaluation: A study by Abdo & Kamel (2015) highlights the synthesis of certain derivatives and their evaluation as anticancer agents, showing the therapeutic potential of these compounds in oncology.

Antimicrobial Activities

- Investigating Derivatives: Research by Bayrak et al. (2009) focuses on the synthesis of derivatives and their antimicrobial activities, essential for developing new antimicrobial agents.

Dearomatisation in Spirocyclic Compounds

- Cyclisation Induced by Electrophiles: The study by Brice & Clayden (2009) examines isonicotinamides and their cyclisation to form spirocyclic compounds, which is significant for understanding the chemical behavior of these compounds.

Thin-Layer Chromatography Applications

- Separation of Related Compounds: Ziporin & Waring's (1970) work here discusses the use of thin-layer chromatography for separating compounds like N' -methylnicotinamide, important for analytical chemistry applications.

Novel Synthon for Antimicrobial Activity

- Synthesis and Antimicrobial Testing: Mishra et al. (2010) in their study here synthesized novel derivatives and tested their antimicrobial activities, suggesting potential uses in developing new antimicrobial agents.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some thiazole derivatives have been found to exhibit therapeutic effects with lesser side effects , the specific safety and hazards associated with “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide” are not mentioned in the retrieved sources.

Direcciones Futuras

Thiazole derivatives continue to be a subject of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide”, to act as drug molecules with lesser side effects .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target various enzymes and receptors .

Mode of Action

The thiazole and pyrrolidine moieties in the compound may play a crucial role in this interaction .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in cell proliferation, it may affect the cell cycle and growth pathways .

Pharmacokinetics

Compounds with similar structures are known to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it may lead to decreased activity of that pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets .

Propiedades

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(10-1-4-14-5-2-10)16-11-3-7-17(9-11)13-15-6-8-19-13/h1-2,4-6,8,11H,3,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGMMECDOWPVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)

![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)

![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)